Gelsemine hydrochloride
Description
Gelsemine monohydrochloride (CAS: 35306-33-3) is a hydrochloride salt of gelsemine, a major indole alkaloid isolated from Gelsemium elegans. Its molecular formula is C₂₀H₂₂N₂O₂·ClH, with a molecular weight of 358.86 g/mol and a melting point of 326°C . The compound exhibits a complex polycyclic structure, as evidenced by its stereochemistry-defined InChIKey (AVNIVHTXRYXBIV-WMTURVKQSA-N) and SMILES notation, which includes a spiro-fused indole-pyrrolidine scaffold .
Gelsemine monohydrochloride is highly toxic, with studies demonstrating its ability to induce oxidative stress, apoptosis, and DNA damage in eukaryotic microorganisms like Tetrahymena thermophila via MAPK pathway activation .
Properties
CAS No. |
35306-33-3 |
|---|---|
Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
(1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11-,13+,15+,16+,17-,19-,20-;/m0./s1 |
InChI Key |
AVNIVHTXRYXBIV-WMTURVKQSA-N |
Isomeric SMILES |
CN1C[C@@]2(C3C[C@H]4[C@]5(C2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl |
Color/Form |
PRISMS FROM METHANOL + ETHER |
melting_point |
326 °C |
Other CAS No. |
35306-33-3 |
Pictograms |
Acute Toxic |
solubility |
SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gelsemine, monohydrochloride involves several complex steps due to its intricate structure. One notable synthetic route is the Overman synthesis, which includes the preparation of a diene from 3-methyl anisole, followed by a Diels-Alder cycloaddition with methyl acrylate . The synthesis proceeds through multiple steps, including allylic oxidation, methylenation, aza-oxy-Cope rearrangement, and intramolecular Heck cyclization .
Industrial Production Methods: Most of the compound is obtained through extraction from natural sources, particularly from Gelsemium species .
Chemical Reactions Analysis
Types of Reactions: Gelsemine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole structure, potentially leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce various reduced forms of gelsemine .
Scientific Research Applications
Gelsemine, monohydrochloride has several scientific research applications:
Mechanism of Action
Gelsemine, monohydrochloride acts as an agonist for the glycine receptor, a ligand-gated ion channel in the central nervous system . When gelsemine binds to the receptor, it causes an influx of chloride ions into the neuron, leading to an inhibitory postsynaptic potential and muscle relaxation . This mechanism is responsible for its paralytic effects and potential therapeutic applications in conditions involving excessive neuronal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Monohydrochloride Compounds
Structural and Physicochemical Properties
The table below compares gelsemine monohydrochloride with other monohydrochloride salts of pharmacological or industrial relevance:
Key Observations :
- Gelsemine monohydrochloride has the highest molecular weight and structural complexity due to its polycyclic framework, distinguishing it from simpler hydrochlorides like L-lysine or pentanimidamide.
- Unlike L-lysine monohydrochloride (used in nutrition) or Gramine hydrochloride (plant biology), gelsemine’s applications are primarily restricted to neuropharmacology due to its toxicity .
Pharmacological and Toxicological Profiles
Gelsemine Monohydrochloride :
- Mechanism : Inhibits GABAₐ receptors (GABAARs) at concentrations >10 μM, reducing GABAergic synaptic transmission. This presynaptic modulation may explain its fast-acting effects in pain models .
- Toxicity : LC₅₀ values in T. thermophila are in the micromolar range, with oxidative stress and mitochondrial dysfunction as primary mechanisms .
Comparisons :
Gramine Hydrochloride :
- Acts as a serotonin receptor modulator in plants but lacks significant neurotoxicity in mammals .
- Used in agricultural research, contrasting with gelsemine’s focus on neural pathways.
Mecamylamine Hydrochloride (CAS: 826-39-1): A nicotinic acetylcholine receptor (nAChR) antagonist.
Caffeine Monohydrochloride (CAS: 5892-18-2): Stimulates CNS via adenosine receptor blockade. Lower toxicity profile compared to gelsemine, with widespread use in food and pharmaceuticals .
Research and Clinical Relevance
- For example, it enhances spinal neurosteroid production at nanomolar concentrations, suggesting indirect mechanisms for analgesia .
- L-Lysine Monohydrochloride: Research focuses on bioavailability and industrial production, lacking the pharmacological complexity of gelsemine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
